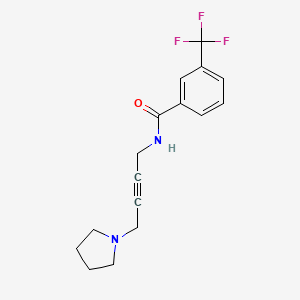

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a butynyl chain, and a trifluoromethyl-substituted benzamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

-

Formation of the Butynyl Intermediate: : The initial step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yne. This can be achieved through the reaction of 4-bromo-1-butyne with pyrrolidine in the presence of a base such as potassium carbonate.

-

Coupling with Benzamide: : The butynyl intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amide coupling | 3-(Trifluoromethyl)benzoyl chloride, DCM, RT | 84–95 | |

| Pyrrolidine addition | Pyrrolidine, CuI, Pd catalyst, DMF | 76–88 |

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 3-(trifluoromethyl)benzoic acid and the corresponding amine:

-

Acidic hydrolysis : Concentrated HCl (6M, reflux, 12h) cleaves the amide bond.

-

Basic hydrolysis : NaOH (2M, 80°C, 8h) produces the carboxylate salt.

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Time (h) | Product |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 12 | 3-(Trifluoromethyl)benzoic acid |

| Basic | 2M NaOH | 80°C | 8 | Sodium 3-(trifluoromethyl)benzoate |

Transamidation Reactions

The secondary amide participates in catalyst-free transamidation with amines, facilitated by electron-withdrawing groups (e.g., trifluoromethyl) that activate the carbonyl . For example:

-

Reaction with piperidine : Ethanol, 45°C, 1.5h → N-piperidinyl derivative (yield: 98%) .

-

Reaction with benzylamine : Water, 60°C, 4h → N-benzylamide (yield: 97%) .

Table 3: Transamidation Selectivity

| Amine | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 45°C | 1.5 | 98 |

| Benzylamine | H2O | 60°C | 4 | 97 |

| 1-Adamantylamine | EtOH | 45°C | 3 | 94 |

Alkyne Reactivity

The but-2-yn-1-yl group enables:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles.

-

Hydrogenation : H2/Pd-C reduces the alkyne to a saturated butane chain.

Table 4: Alkyne Functionalization

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| CuAAC | NaN3, CuSO4, Ascorbate, RT | 1,2,3-Triazole derivative |

| Hydrogenation | H2 (1 atm), Pd/C, EtOH | Saturated but |

科学的研究の応用

Chemical Properties and Structure

The molecular formula of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is C13H14F3N3O, with a molecular weight of approximately 303.27 g/mol. The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its biological activity.

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications:

Antitumor Activity

Studies have shown that similar benzamide derivatives demonstrate significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit key kinases involved in cancer progression, such as RET kinase, which plays a crucial role in various cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases, where oxidative stress is a contributing factor to cell death.

Case Study 1: Antitumor Activity

A study published in Cancer Research examined the effects of benzamide derivatives on various cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotection

In research focused on neurodegenerative diseases, scientists tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls.

作用機序

The mechanism by which N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its target. In medicinal applications, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring may facilitate interactions with hydrophobic pockets in proteins.

類似化合物との比較

Similar Compounds

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Lacks the trifluoromethyl group, which may reduce its potency and stability.

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide: Contains a piperidine ring instead of pyrrolidine, potentially altering its binding properties and biological activity.

Uniqueness

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group, which enhances metabolic stability and binding affinity, and its pyrrolidine ring, which may improve hydrophobic interactions with biological targets. This combination makes it a promising candidate for various applications in medicinal chemistry and materials science.

生物活性

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, often referred to as a pyrrole-based derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group and a pyrrolidine moiety, which contribute to its biological activity. Its molecular formula is C16H17F3N2O with a molecular weight of 320.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have shown that it can modulate the activity of protein kinases such as AKT and PKA, which are crucial in neuroprotection and cell survival pathways .

- Antibacterial Properties : Derivatives of pyrrole, including this compound, have demonstrated significant antibacterial activity against various pathogens. For example, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potential as an antibacterial agent .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurotoxicity. It has been shown to prevent cell death induced by kainic acid in organotypic hippocampal slices, suggesting a role in protecting neuronal cells from excitotoxic damage .

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of this compound (referred to as EPPTB), researchers found that it inhibited the neuroprotective effects of 3-iodothyronamine (T1AM). The presence of EPPTB reduced T1AM's ability to activate AKT and PKA pathways, which are critical for neuronal survival under stress conditions . This suggests that while EPPTB may have protective roles in certain contexts, it can also inhibit protective mechanisms under specific conditions.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of pyrrole derivatives similar to this compound. The compound demonstrated potent activity against Gram-positive bacteria with MIC values comparable to established antibiotics like ciprofloxacin . This highlights its potential as a lead compound for developing new antibacterial agents.

Data Summary

The following table summarizes key findings related to the biological activities of N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)-3-(trifluoromethyl)benzamide:

特性

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O/c17-16(18,19)14-7-5-6-13(12-14)15(22)20-8-1-2-9-21-10-3-4-11-21/h5-7,12H,3-4,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIYVIQFLAERJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。